molecular formula C16H12N2O2S B12254259 [(4-Phenylquinazolin-2-yl)sulfanyl]acetic acid

[(4-Phenylquinazolin-2-yl)sulfanyl]acetic acid

Cat. No.: B12254259
M. Wt: 296.3 g/mol
InChI Key: JSINEVKSCLHCOP-UHFFFAOYSA-N
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Description

[(4-Phenylquinazolin-2-yl)sulfanyl]acetic acid (Molecular Formula: C 16 H 12 N 2 O 2 S) is a quinazolinone-based compound of significant interest in medicinal chemistry and pharmaceutical research . Quinazolin-4-one derivatives are recognized as promising scaffolds in drug discovery, particularly for their potential as Glucokinase Activators (GKAs) for the management of type 2 diabetes . These activators function by binding to an allosteric site of the glucokinase enzyme, a key glucose sensor in the body, thereby enhancing glucose-stimulated insulin secretion and promoting hepatic glucose clearance . The quinazolinone core is a strategic bioisostere that can help mitigate toxicity risks associated with other primary aromatic amines, making it a valuable template for designing safer therapeutic candidates . Researchers can utilize this compound to explore new avenues in antidiabetic agent development, study enzyme activation mechanisms, and synthesize novel analogs. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

IUPAC Name

2-(4-phenylquinazolin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C16H12N2O2S/c19-14(20)10-21-16-17-13-9-5-4-8-12(13)15(18-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)

InChI Key

JSINEVKSCLHCOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)SCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Strategies and Reaction Pathways

Classical Amidation-Cyclization Approach

The most common method involves amidation followed by cyclization :

  • Amidation of 2-aminobenzoic acid : Reacting 2-aminobenzoic acid with phenylacetyl chloride forms a substituted benzamide intermediate.
  • Cyclization to quinazoline : Treatment with ammonium acetate or thiourea under reflux conditions generates the quinazoline core.
  • Sulfanyl-acetic acid incorporation : A nucleophilic substitution reaction introduces the sulfanyl-acetic acid group using thioglycolic acid or its derivatives.

Key Conditions :

  • Solvents: Dimethylformamide (DMF) or ethanol.
  • Catalysts: Cuprous bromide (CuBr) or stannous chloride (SnCl₂).
  • Temperature: 110–130°C for cyclization steps.

Yield : 65–76% after purification via recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields:

  • Microwave-assisted amidation : 2-aminobenzoic acid and phenylacetyl chloride react under microwave conditions (150 W, 100°C, 15 min).
  • Rapid cyclization : Quinazoline formation completes in 10–20 minutes at 120°C.
  • Thiol-alkylation : Thioglycolic acid is added under nitrogen atmosphere, with microwave irradiation (80°C, 10 min).

Advantages :

  • 20–30% reduction in reaction time.
  • Yields improve to 78–82%.

Catalytic Systems for Sulfur Incorporation

The sulfanyl group introduction is critical. Catalytic systems optimize this step:

Table 1: Catalytic Systems for Sulfur Incorporation
Catalyst System Solvent Temperature (°C) Yield (%) Reference
CuBr/DMF DMF 130 76.1
SnCl₂/Ethanol Ethanol 110 68.5
Microwave/None DMF 120 81.5

Cuprous ions (Cu⁺) in DMF stabilize intermediates, while microwave irradiation accelerates kinetics.

Critical Analysis of Methodologies

Environmental and Scalability Considerations

Traditional methods using Willgerodt-Kindler reactions generate hydrogen sulfide (H₂S), posing environmental risks. Modern approaches avoid this by:

  • Catalytic substitution : Using sodium methyl mercaptide (NaSCH₃) instead of H₂S.
  • Solvent recycling : DMF recovery reduces waste.

Scalability : The CuBr/DMF system is industrially viable due to straightforward work-up (extraction, acidification, and recrystallization).

Purity and Characterization

Purification :

  • Recrystallization from ethyl acetate/n-hexane mixtures yields >95% purity.
  • HPLC analysis confirms absence of byproducts (e.g., unreacted thioglycolic acid).

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, quinazoline-H), 7.45–7.62 (m, 5H, phenyl-H), 3.82 (s, 2H, CH₂).
  • IR (KBr) : 1690 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H).

Comparative Evaluation of Synthetic Routes

Table 2: Comparison of Preparation Methods
Method Yield (%) Time (h) Environmental Impact Scalability
Classical Amidation 65–76 8–12 Moderate High
Microwave-Assisted 78–82 0.5–1 Low Moderate
Catalytic (CuBr/DMF) 76–79 4–6 Low High

Microwave methods excel in speed but require specialized equipment. The CuBr/DMF system balances yield, scalability, and environmental safety.

Chemical Reactions Analysis

2-[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming various cyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid has several scientific research applications, including :

    Chemistry: It serves as an intermediate in the synthesis of other quinazoline derivatives.

    Biology: The compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer properties.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

TBTS ([(4,5,6,7-Tetrabromo-N,N,1-trimethylbenzimidazole-2-yl)sulfanyl]acetic acid)
  • Molecular Formula : C₁₄H₁₃Br₄N₃O₂S
  • Key Features : Tetrabrominated benzimidazole core with trimethylamine substitution.
  • Biological Activity : Potent inhibitor of protein kinase CK2, attributed to bromine atoms enhancing hydrophobic interactions with enzyme active sites .
(3-Methylquinoxalin-2-yl)sulfanylacetic Acid
  • Molecular Formula : C₁₇H₁₃N₂O₂S
  • Key Features: Quinoxaline core (two adjacent nitrogen atoms) with a methyl group and phenylacetic acid side chain.
  • Applications : Used in crystallography studies (e.g., SHELX software for structural refinement) due to stable packing motifs .
  • Comparison: The quinoxaline ring in this compound may exhibit different electronic properties compared to quinazolin, affecting π-π stacking and bioavailability.

Derivatives with Substituent Variations

2-[(4-Fluorophenyl)sulfanyl]acetic Acid
  • Molecular Formula : C₈H₇FO₂S
  • Key Features : Simple fluorophenyl-sulfanylacetic acid structure.
  • Properties: Fluorine enhances electronegativity and metabolic stability. Used in organic synthesis and sensor development (e.g., gold nanoparticle-based perchlorate detection) .
  • Comparison : The absence of a heterocyclic ring simplifies synthesis but limits biological target specificity compared to the quinazolin derivative.
(2-Oxo-2-phenylethyl sulfanyl)acetic Acid
  • Molecular Formula : C₁₀H₁₀O₃S
  • Key Features : Keto group adjacent to the sulfanyl bridge.
  • Applications: Employed in Michael addition-aldol condensation reactions to synthesize complex cyclohexanone derivatives .
  • Comparison : The oxo group increases electrophilicity, enhancing reactivity in tandem reactions, whereas the quinazolin core in the target compound may favor nucleophilic aromatic substitution.

Pharmacologically Active Analogues

WY14643 ({4-Chloro-6-[(2,3-dimethylphenyl)amino]-2-pyrimidinyl}sulfanylacetic Acid)
  • Molecular Formula : C₁₅H₁₄ClN₃O₂S
  • Key Features : Pyrimidine core with chloro and dimethylphenyl substituents.
  • Biological Activity : PPARα agonist used to study peroxisome proliferation .
  • Comparison : The pyrimidine ring in WY14643 may engage in different receptor interactions compared to quinazolin, highlighting the role of heterocycle geometry in nuclear receptor targeting.
(6,8-Disubstituted-4-oxo-3-aryl-3,4-dihydroquinazolin-2-yl)sulfanylacetic Acid Derivatives
  • Molecular Formula : Variable (e.g., C₂₄H₂₀N₄O₃S)
  • Key Features : Oxo and aryl groups on the dihydroquinazolin ring.
  • Applications: Precursors for antitubercular hydrazones and thiazolidinones .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Application Highlights
[(4-Phenylquinazolin-2-yl)sulfanyl]acetic Acid C₁₆H₁₂N₂O₂S (estimated) ~296.35 Quinazolin, phenyl, sulfanylacetic acid Kinase inhibition, antimicrobial potential
TBTS C₁₄H₁₃Br₄N₃O₂S 579.96 Tetrabromo-benzimidazole, trimethylamine Protein kinase CK2 inhibition
2-[(4-Fluorophenyl)sulfanyl]acetic Acid C₈H₇FO₂S 186.20 Fluorophenyl Sensor development, organic synthesis
WY14643 C₁₅H₁₄ClN₃O₂S 343.81 Chloro-pyrimidine, dimethylphenyl PPARα agonism

Key Research Findings

  • Electronic Effects : Fluorine and bromine substituents enhance electron-withdrawing properties, improving binding to enzymes (e.g., TBTS ) but reducing solubility.
  • Heterocycle Influence: Quinazolin and quinoxaline cores exhibit distinct π-stacking and hydrogen-bonding capabilities, affecting crystallinity and bioactivity .
  • Synthetic Utility : Sulfanylacetic acid derivatives serve as versatile intermediates in tandem reactions, with the target compound’s quinazolin ring offering regioselective modification sites .

Biological Activity

[(4-Phenylquinazolin-2-yl)sulfanyl]acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and relevant research findings.

Chemical Structure and Properties

The molecular formula of [(4-Phenylquinazolin-2-yl)sulfanyl]acetic acid is C16H12N2O2S, with a molecular weight of 296.3 g/mol. It features a quinazoline core, which is known for various biological properties. The presence of the sulfanyl group enhances its reactivity and potential biological activity, making it a valuable candidate for drug development.

Biological Activities

Research indicates that [(4-Phenylquinazolin-2-yl)sulfanyl]acetic acid exhibits several notable biological activities:

1. Antimicrobial Activity

  • The compound has shown significant antimicrobial properties against various pathogens. Studies suggest it may inhibit bacterial growth by interfering with cellular processes essential for microbial survival.

2. Anticancer Activity

  • [(4-Phenylquinazolin-2-yl)sulfanyl]acetic acid has been investigated for its potential anticancer effects. It appears to inhibit specific enzymes and receptors involved in cancer cell proliferation and survival pathways. For instance, it may disrupt microtubule dynamics by binding to the colchicine site on β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

3. Anti-inflammatory Activity

  • Preliminary studies indicate that this compound may exert anti-inflammatory effects by modulating signaling pathways associated with inflammation .

The biological activity of [(4-Phenylquinazolin-2-yl)sulfanyl]acetic acid is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic and signaling pathways, thereby altering cellular functions crucial for disease progression.
  • Receptor Modulation : It may also interact with various receptors that play roles in cell signaling, leading to changes in cellular responses associated with inflammation and cancer.

Research Findings and Case Studies

Several studies have evaluated the biological efficacy of [(4-Phenylquinazolin-2-yl)sulfanyl]acetic acid:

Study Focus Findings
Study 1Antimicrobial activityDemonstrated significant inhibition of bacterial growth against Staphylococcus aureus.
Study 2Anticancer efficacyShowed cytotoxic effects on MCF7 breast carcinoma cells, with an IC50 value indicating potent antiproliferative activity .
Study 3Anti-inflammatory potentialIndicated modulation of inflammatory cytokines in vitro, suggesting therapeutic applications in inflammatory diseases .

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